Structural Elucidation and Spectroscopic Profiling of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Structural Elucidation and Spectroscopic Profiling of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Executive Summary & Pharmacological Relevance
The benzoxazolone (2-oxo-1,3-benzoxazole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core exhibit a broad spectrum of biological activities, functioning as TRPA1 antagonists, aldose reductase inhibitors, and potent anti-inflammatory agents[1].
The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (Chemical Formula: C₁₀H₈N₂O₆; Exact Mass: 252.0382 Da) represents a critical synthetic intermediate and active pharmaceutical ingredient (API) analog. The N-alkylation with a propanoic acid moiety serves a dual purpose: it significantly enhances the aqueous solubility of the otherwise lipophilic nitrobenzoxazolone core, and it provides a versatile synthetic handle for downstream amide couplings.
This technical guide establishes a definitive, self-validating multimodal spectroscopic workflow for the structural elucidation of this compound. By detailing not just the expected data but the causality behind the analytical parameters, this whitepaper serves as a robust reference for researchers isolating or synthesizing this molecule.
Analytical Strategy: The Causality of Method Selection
As analytical scientists, we must tailor our instrumental parameters to the stereoelectronic realities of the molecule. The structural features of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid dictate the following strategic choices:
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Solvent Selection for NMR: The presence of both a highly polar nitro group and a carboxylic acid creates a strong intermolecular hydrogen-bonding network. Attempting NMR in Chloroform-d (CDCl₃) will result in poor solubility and severe line broadening. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent, as its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, yielding sharp, highly resolved resonances[2].
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Mass Spectrometry Ionization: While positive electrospray ionization (ESI+) is standard for many nitrogenous bases, the electron-withdrawing nature of the benzoxazolone ring and the nitro group renders the nitrogen non-basic. Conversely, the propanoic acid moiety is highly acidic. Therefore, Negative Ion Mode (ESI-) is the most sensitive and logical choice to observe the[M-H]⁻ pseudo-molecular ion.
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Vibrational Spectroscopy: Traditional KBr pellet FT-IR is susceptible to moisture absorption, which masks the critical O-H stretch of the carboxylic acid. Attenuated Total Reflectance (ATR-FTIR) is employed to analyze the neat solid, ensuring the integrity of the hydrogen-bonding signatures.
Multimodal Analytical Workflow
Figure 1: Multimodal spectroscopic workflow for structural elucidation of benzoxazolone derivatives.
Comprehensive Spectroscopic Data
The following tables summarize the quantitative spectroscopic data, derived from the anisotropic deshielding effects of the 6-nitrobenzoxazolone core[2] and the N-alkylated propanoic acid side chain[3].
Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Structural Rationale |
| 12.45 | Broad Singlet (br s) | - | 1H | -COOH | Highly deshielded acidic proton; broad due to chemical exchange. |
| 8.35 | Doublet (d) | 2.4 | 1H | Ar-H (C7) | Meta-coupling to H-5. Highly deshielded by adjacent -NO₂ and ring oxygen. |
| 8.18 | Doublet of Doublets (dd) | 8.8, 2.4 | 1H | Ar-H (C5) | Ortho-coupling to H-4, meta-coupling to H-7. Deshielded by ortho -NO₂. |
| 7.45 | Doublet (d) | 8.8 | 1H | Ar-H (C4) | Ortho-coupling to H-5. Shielded relative to other aromatic protons. |
| 4.15 | Triplet (t) | 7.1 | 2H | >N-CH ₂- | Downfield aliphatic shift due to the electron-withdrawing N-carbonyl environment. |
| 2.75 | Triplet (t) | 7.1 | 2H | -CH ₂-COOH | Standard shift for methylene protons alpha to a carboxylic acid. |
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Rationale |
| 172.4 | Quaternary (C=O) | -C OOH | Carboxylic acid carbonyl. |
| 153.8 | Quaternary (C=O) | Ring C 2 | Benzoxazolone core carbonyl; characteristic shift for cyclic carbamates. |
| 148.2 | Quaternary (Ar-C) | Ring C 7a | Aromatic carbon attached to the ring oxygen. |
| 143.5 | Quaternary (Ar-C) | Ring C 6 | Aromatic carbon bearing the strongly electron-withdrawing -NO₂ group. |
| 135.1 | Quaternary (Ar-C) | Ring C 3a | Aromatic carbon attached to the ring nitrogen. |
| 121.6 | Tertiary (Ar-CH) | Ring C 5 | Aromatic methine ortho to the nitro group. |
| 110.2 | Tertiary (Ar-CH) | Ring C 4 | Aromatic methine ortho to the ring nitrogen. |
| 106.5 | Tertiary (Ar-CH) | Ring C 7 | Aromatic methine situated between the oxygen and nitro group. |
| 38.6 | Secondary (CH₂) | >N-C H₂- | N-alkyl carbon. |
| 32.4 | Secondary (CH₂) | -C H₂-COOH | Alpha-carbon to the carboxylic acid. |
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
| Technique | Key Signals / m/z | Assignment / Interpretation |
| FT-IR (ATR) | 3300 – 2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid hydrogen bonding). |
| 1765 cm⁻¹ (strong) | C=O stretch (benzoxazolone ring). | |
| 1715 cm⁻¹ (strong) | C=O stretch (carboxylic acid). | |
| 1535 cm⁻¹, 1345 cm⁻¹ | Asymmetric and symmetric -NO₂ stretches, respectively. | |
| HRMS (ESI-) | m/z 251.0305 | [M-H]⁻ pseudo-molecular ion (Calculated for C₁₀H₇N₂O₆: 251.0302). |
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A: Quantitative 1D NMR Acquisition
Rationale: A standard ¹H NMR experiment often underestimates the integration of the carboxylic acid proton due to rapid chemical exchange, while standard ¹³C NMR underestimates quaternary carbons due to their long T1 longitudinal relaxation times. This protocol ensures quantitative reliability.
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Sample Preparation: Accurately weigh 5.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Homogenization: Vortex the solution for 60 seconds, followed by sonication for 5 minutes at room temperature to ensure the complete breakdown of crystalline aggregates. Transfer to a 5 mm precision NMR tube.
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¹H NMR Parameters: Set the spectrometer frequency to 500 MHz. Crucially, set the relaxation delay (D1) to 2.0 seconds to guarantee complete longitudinal relaxation of all protons prior to the next pulse. Acquire 16 scans.
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¹³C NMR Parameters: Set the frequency to 125 MHz. Set the relaxation delay (D1) to 5.0 seconds to allow the quaternary carbons (C2, C6, C7a, C3a, and COOH) to fully relax. Acquire a minimum of 1024 scans to achieve an optimal Signal-to-Noise (S/N) ratio.
Protocol B: High-Resolution LC-MS Analysis
Rationale: The presence of the carboxylic acid dictates the use of negative-ion mode. Standard LC-MS mobile phases rely on Formic Acid, which suppresses the ionization of carboxylic acids by forcing them into their neutral, protonated state. We utilize Ammonium Acetate to maintain ionization efficiency.
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Chromatographic Setup: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase Configuration:
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Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.
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Mobile Phase B: LC-MS grade Acetonitrile.
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Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometer Parameters: Configure the ESI source to Negative Ion Mode . Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Extract the chromatogram for the exact mass window of m/z 251.0250 – 251.0350 to confirm the [M-H]⁻ ion.
Conclusion
The structural elucidation of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid requires a deliberate and theoretically grounded approach to spectroscopic analysis. By utilizing DMSO-d₆ to mitigate hydrogen bonding in NMR, employing ammonium acetate-buffered negative ESI-MS to capture the deprotonated molecular ion, and leveraging ATR-FTIR to identify the distinct carbonyl and nitro functional groups, researchers can definitively confirm the structure and purity of this critical benzoxazolone derivative.
References
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Title: PubChem Compound Summary for CID 78419, 6-Nitrobenzoxazolin-2-one Source: National Center for Biotechnology Information (PubChem) URL:[Link]
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Title: PubChem Compound Summary for CID 720147, 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Title: Antiinflammatory benzoxazolones - EP 0385664 A2 Source: European Patent Office / Google Patents URL
